molecular formula C18H11B B1265999 4-Bromobenzo[a]anthracene CAS No. 61921-39-9

4-Bromobenzo[a]anthracene

Cat. No. B1265999
CAS RN: 61921-39-9
M. Wt: 307.2 g/mol
InChI Key: ILVKEMDEUCXCAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Triple Benzannulation of Naphthalene via a 1,3,6-Naphthotriyne Synthetic Equivalent : This study describes a synthesis method for dibenzo[a,c]anthracene that involves the generation of a 1,3,6-naphthotriyne synthetic equivalent and subsequent trapping with furan, followed by a deoxygenation strategy (Mannes, Onyango, & Gribble, 2015).

Molecular Structure Analysis

  • 2-Bromobenz[a]anthracene-5,6,7,12-tetraone-5-dimethylketal : This research presents the structural analysis of a related compound, highlighting the planarity of aromatic rings and the non-planar nature of the dimethoxy-substituted cyclohexane ring, which is significant for understanding the molecular structure of 4-Bromobenzo[a]anthracene (Usman et al., 2001).

Chemical Reactions and Properties

  • Facile Synthesis of Dibenzo-7λ3-phosphanorbornadiene Derivatives Using Magnesium Anthracene : This study involves the synthesis of dibenzo-7λ3-phosphanorbornadiene derivatives using magnesium anthracene, providing insights into the chemical reactivity of anthracene derivatives (Velian & Cummins, 2012).

Physical Properties Analysis

  • Synthesis of Pentacyclic 13-Azadibenzo[a,de]anthracenes via Anionic Cascade Ring Closure : This research highlights the cascade process involving bromine-lithium exchange, useful for understanding the physical properties of anthracene derivatives (Kristensen, Vedsø, & Begtrup, 2003).

Chemical Properties Analysis

  • Synthesis, Cytotoxicity, and DNA Binding of Oxoazabenzo[de]anthracenes Derivatives in Colon Cancer Caco-2 Cells : This study provides valuable insights into the chemical properties of oxoazabenzo[de]anthracenes derivatives, which can be relevant for understanding the chemical behavior of 4-Bromobenzo[a]anthracene (Di Salvo et al., 2013).

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

    • Anthracene derivatives are used in the development of organic materials such as OLEDs and OFETs .
    • The methods of application involve the integration of anthracene units into these devices .
    • The results have shown that OLEDs fabricated with anthracene derivatives are effective light emitters .
  • Polymeric Materials

    • Anthracene derivatives are also used in the creation of polymeric materials .
    • The application involves the use of anthracene’s photophysical properties to develop these materials .
    • The outcomes have shown that these materials possess interesting photochemical and photophysical properties .
  • Photodimerization

    • Anthracene derivatives, including 4-Bromobenzo[a]anthracene, can undergo photodimerization .
    • This process involves the reaction of anthracene under UV illumination .
    • The results of this process can be used in the fabrication of novel photoresponsive materials .
  • Synthesis of Anthracene Derivatives

    • Anthracene derivatives are synthesized for various applications in chemistry and materials science .
    • The methods of synthesis include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes .
    • The outcomes of these synthesis methods have led to the creation of a variety of anthracene derivatives with useful properties .
  • Chemosensor Activity

    • Anthracene derivatives have been used for chemosensor activity .
    • The application involves the use of anthracene’s photophysical properties to develop these sensors .
    • The outcomes have shown that these sensors can effectively detect certain chemicals .
  • Photocatalytic Activity

    • Anthracene-based metal–organic frameworks have been used for photocatalytic activity .
    • The application involves the use of these frameworks to degrade certain substances under light .
    • The outcomes have shown that these frameworks can effectively degrade antibiotics and organic dyes in water .
  • Supramolecular Assemblies

    • Anthracene has been widely used for fabricating attractive and functional supramolecular assemblies, including two-dimensional metallacycles and three-dimensional metallacages .
    • The application involves the use of anthracene’s unique photophysical and chemical features .
    • The outcomes have shown that the embedded anthracenes in these assemblies often show synergistic effects on enhancing the desired supramolecular and luminescent properties .
  • Optoelectronic Properties and Singlet O2 Sensitization

    • The functionalization of polycyclic aromatic hydrocarbons (PAHs) via B←N Lewis pair formation offers an opportunity to judiciously fine-tune the structural features and optoelectronic properties .
    • The application involves the use of 2,6-di(pyrid-2-yl)anthracene to access linearly extended acene derivatives .
    • The outcomes have shown that these derivatives possess advantageous properties, including low-lying HOMO and LUMO levels, strong yellow-green fluorescence, and effective singlet oxygen sensitization .

Safety And Hazards

When handling 4-Bromobenzo[a]anthracene, it is advised to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid ingestion and inhalation . It should not be allowed to contaminate the ground water system .

Future Directions

Anthracene derivatives, such as 4-Bromobenzo[a]anthracene, are currently the subject of research in several areas due to their interesting photophysical, photochemical, and biological properties . They are being investigated for their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

properties

IUPAC Name

4-bromobenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVKEMDEUCXCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210953
Record name Benz(a)anthracene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzo[a]anthracene

CAS RN

61921-39-9
Record name Benz(a)anthracene, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061921399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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